
Metabutethamine
Overview
Description
Metabutethamine is a local anesthetic compound known for its ability to block nerve signals in the body. It is chemically identified as 2-[(2-Methylpropyl)amino]ethyl 3-aminobenzoate . This compound is part of the benzoate ester family and is primarily used in medical settings to provide localized pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metabutethamine can be synthesized through a multi-step process involving the esterification of 3-aminobenzoic acid with 2-[(2-Methylpropyl)amino]ethanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Metabutethamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products:
Oxidation: 3-Aminobenzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzoate esters and amines.
Scientific Research Applications
Metabutethamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and amine reactions.
Biology: Employed in studies involving nerve signal blocking and pain management.
Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.
Industry: Applied in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Metabutethamine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound primarily targets peripheral nerves and has a rapid onset of action .
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Benzocaine: A local anesthetic used in topical applications, structurally similar but with different pharmacokinetics.
Procaine: Used in dental procedures, similar in function but with a different ester linkage.
Uniqueness: Metabutethamine is unique due to its specific ester linkage and amine group, which provide distinct pharmacological properties and a rapid onset of action compared to other local anesthetics .
Biological Activity
Metabutethamine, also known as Unacaine, is a local anesthetic that belongs to the class of compounds derived from methamphetamine. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.
This compound is chemically related to methamphetamine, which influences its pharmacological properties. It acts primarily as a local anesthetic by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials. This mechanism is common among local anesthetics, leading to temporary loss of sensation in the targeted area.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed when administered via injection.
- Distribution : High lipid solubility allows for effective penetration into tissues.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Local Anesthetic Effects
This compound exhibits potent local anesthetic effects similar to other anesthetics like lidocaine and bupivacaine. It is used for infiltration anesthesia and nerve blocks. The efficacy of this compound can be attributed to its ability to inhibit sodium ion influx during depolarization, thus preventing nerve impulse transmission.
Case Studies
-
Case Study on Cardiac Complications :
A 38-year-old male presented with traumatic shock complicated by methamphetamine intoxication. While not directly involving this compound, this case highlights the cardiovascular risks associated with methamphetamine derivatives. The patient experienced profound metabolic acidosis and required immediate medical intervention, underscoring the importance of recognizing drug use in traumatic cases . -
Adolescent Methamphetamine Intoxication :
A study reported an adolescent girl who self-injected methamphetamine, leading to acute poisoning characterized by vomiting and neurological symptoms. This case emphasizes the need for awareness regarding the dangers of methamphetamine and its derivatives among younger populations .
Research Findings
Recent studies have explored the broader implications of methamphetamine-related compounds on health:
- Metabolic Alterations : Research indicates that exposure to methamphetamine can lead to significant metabolic changes in biological samples such as brain tissue, serum, and urine. These alterations are linked to neuronal damage and energy metabolism disruptions .
- Therapeutic Applications : Investigations into the methylation patterns of similar compounds have shown potential for developing new therapeutic agents with improved efficacy and reduced side effects .
Comparative Table of Local Anesthetics
Compound | Potency | Duration of Action | Onset Time | Route of Administration |
---|---|---|---|---|
This compound | Moderate | Intermediate | Rapid | Injectable |
Lidocaine | High | Short | Rapid | Injectable |
Bupivacaine | Very High | Long | Slow | Injectable |
Properties
CAS No. |
4439-25-2 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2-methylpropylamino)ethyl 3-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11/h3-5,8,10,15H,6-7,9,14H2,1-2H3 |
InChI Key |
BXMFKNRZTLNAFY-UHFFFAOYSA-N |
SMILES |
CC(C)CNCCOC(=O)C1=CC(=CC=C1)N |
Canonical SMILES |
CC(C)CNCCOC(=O)C1=CC(=CC=C1)N |
Key on ui other cas no. |
4439-25-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.